molecular formula C5H9N3O4 B590622 alpha-D-Arabinopyranosyl azide CAS No. 138892-04-3

alpha-D-Arabinopyranosyl azide

Cat. No. B590622
M. Wt: 175.144
InChI Key: WVWBURHISBVZHI-MBMOQRBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-D-Arabinopyranosyl azide is a compound with the molecular formula C5H9N3O4 . It is used in the biomedical industry for its potential role in treating cancer .


Molecular Structure Analysis

The molecular structure of alpha-D-Arabinopyranosyl azide consists of 5 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, and 4 oxygen atoms . It has a molar mass of 175.14 .


Physical And Chemical Properties Analysis

Alpha-D-Arabinopyranosyl azide has a molar mass of 175.14 . It has 7 H bond acceptors and 3 H bond donors . Its ACD/LogP is -0.51 .

Scientific Research Applications

Cancer Research

Alpha-D-Arabinopyranosyl azide derivatives have shown promise in cancer research. For example, Polyphyllin D, a compound with a structure related to alpha-L-arabinopyranosyl derivatives, was found to induce apoptosis in drug-resistant HepG2 cells, suggesting its potential as an anticancer agent overcoming drug resistance (Cheung et al., 2005).

DNA Synthesis Inhibition

Studies have explored the effects of arabinofuranosyl analogs on DNA synthesis. A study involving 1-beta-D-arabinofuranosyl-5-aza-cytosine, an analog of 1-beta-D-arabinofuranosylcytosine, which resembles alpha-D-Arabinopyranosyl azide in structure, demonstrated its impact on DNA replication inhibition (Townsend & Cheng, 1987).

Synthesis Research

Research into synthetic methods for related compounds has provided valuable insights. For instance, a study detailed the synthesis of 4-amino-4-deoxy-L-arabinose, closely related to alpha-D-Arabinopyranosyl azide, contributing to our understanding of synthetic pathways (Naleway et al., 1988).

Glycoside Studies

Glycosides structurally similar to alpha-D-Arabinopyranosyl azide have been isolated and studied for their biological activities. For instance, bacopasaponins, glycosides with alpha-L-arabinopyranosyl moieties, were isolated from Bacopa monniera and analyzed for their structure and biological relevance (Garai et al., 1996).

Metabolite Isolation

In metabolomics research, compounds with structural similarities to alpha-D-Arabinopyranosyl azide have been isolated from Arabidopsis thaliana. This research contributes to our understanding of plant metabolites and their functions (Nakabayashi et al., 2009).

Biochemical Studies

Studies on biochemical properties of compounds containing arabinopyranosyl moieties are also noteworthy. For instance, a study on the lipoarabinogalactan of Crithidia fasciculata provided insights into the structure and function of these complex molecules (Schneider et al., 1996).

Safety And Hazards

Alpha-D-Arabinopyranosyl azide is fatal if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .

Future Directions

Alpha-D-Arabinopyranosyl azide is used in the biomedical industry for its potential role in treating cancer . It functions as an azide-based probe to label and visualize cancer cells through bioorthogonal chemistry .

properties

IUPAC Name

(2S,3S,4R,5R)-2-azidooxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O4/c6-8-7-5-4(11)3(10)2(9)1-12-5/h2-5,9-11H,1H2/t2-,3-,4+,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVWBURHISBVZHI-MBMOQRBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)N=[N+]=[N-])O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]([C@@H]([C@H](O1)N=[N+]=[N-])O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-D-Arabinopyranosyl azide

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